2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide
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Overview
Description
2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group, a nitrobenzyl group, and a chlorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylamine, 4-nitrobenzyl chloride, and chloroacetyl chloride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and stirring conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-chloro-N-(4-chlorophenyl)-N-(4-aminobenzyl)acetamide.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-chlorophenyl)acetamide: Lacks the nitrobenzyl group.
N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide: Lacks the chloro group on the acetamide.
2-chloro-N-(4-nitrobenzyl)acetamide: Lacks the chlorophenyl group.
Uniqueness
2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide is unique due to the presence of both chloro and nitrobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H12Cl2N2O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N-[(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-9-15(20)18(13-7-3-12(17)4-8-13)10-11-1-5-14(6-2-11)19(21)22/h1-8H,9-10H2 |
InChI Key |
DAUFMPZHVMXJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)Cl)C(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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